Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate
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Description
Thienothiophene (TT) is an annulated ring of two thiophene rings with a stable and electron-rich structure . Thienothiophenes fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .
Synthesis Analysis
Thienothiophenes can be synthesized through various methods. For instance, polymers based on thiophene armed triazine and different thiophene derivatives including thiophene (Th), thieno[3,2-b]thiophene (TT), dithieno[3,2-b:20,30-d]thiophene (DTT) or thieno[20,3’:4,5]thieno[3,2-b] thieno[2,3-d]thiophene (TTTT) are synthesized through a Stille coupling reaction .Molecular Structure Analysis
The molecular structure of thienothiophenes is characterized by a planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis
Thienothiophenes can undergo various chemical reactions. For instance, they can participate in Stille coupling reactions .Physical and Chemical Properties Analysis
Thienothiophenes have unique physical and chemical properties. For instance, they can absorb in the near-infrared region with extremely high molar extinction coefficients, due to the extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety .Future Directions
Properties
IUPAC Name |
methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S2/c1-12-9(11)8-5(4-10)7-6(14-8)2-3-13-7/h2-3H,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDEWATUNHYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CS2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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